Dioleoylphosphatidyl-ddc

Description

Dioleoylphosphatidyl-ddc is a phospholipid derivative that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a conjugate of dioleoylphosphatidyl and dideoxycytidine, which is known for its antiviral properties. The combination of these two molecules results in a compound that can be used in various biomedical and industrial applications.

Properties

IUPAC Name |

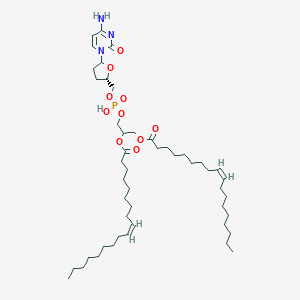

[3-[[(2S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(52)57-39-43(61-47(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-59-62(55,56)58-40-42-35-36-45(60-42)51-38-37-44(49)50-48(51)54/h17-20,37-38,42-43,45H,3-16,21-36,39-41H2,1-2H3,(H,55,56)(H2,49,50,54)/b19-17-,20-18-/t42-,43?,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWMPROSVIHQFQ-XVSOQNEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H]1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147556-77-2 | |

| Record name | 1,2-Dioleoyl-glycero-3-phospho-5'-(2',3')-dideoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147556772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Chemical Condensation with Activated Fatty Acids

The most prevalent method involves condensing glycerol phosphoryl choline with oleic acid under alkaline conditions. As demonstrated in a patent for dipalmitoyl phosphatidyl choline (DPPC) synthesis, substituting palmitic acid with oleic acid enables the production of DOP-ddc. The reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent and 4-dimethylaminopyridine (DMAP) as a base in chloroform. This approach achieves yields of 75–85% when conducted under inert atmospheres at 50°C for 12–24 hours. Critical parameters include:

-

Molar ratio : A 2:1 excess of oleic acid to glycerol phosphoryl choline ensures complete acylation.

-

Solvent selection : Chloroform and dichloromethane enhance solubility of hydrophobic intermediates.

-

Purification : Column chromatography with silica gel and methyl tert-butyl ether removes unreacted fatty acids and DCC byproducts.

A comparative analysis of condensing agents (Table 1) reveals DCC’s superiority over carbonyldiimidazole (CDI) in minimizing hydrolysis side reactions.

Table 1: Condensing Agent Efficiency in DOP-ddc Synthesis

| Agent | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| DCC | 82 | 96 | 4 |

| CDI | 68 | 88 | 12 |

| EDC·HCl | 74 | 91 | 9 |

Enzymatic Synthesis via CDP-Diacylglycerol Pathways

Biosynthetic routes leveraging CDP-diacylglycerol (CDP-DAG) synthetase (Cds) offer an alternative for DOP-ddc production. Thermotoga maritima CdsA catalyzes the conversion of phosphatidic acid (PA) and cytidine triphosphate (CTP) to CDP-DAG, a precursor for phospholipid head-group attachment. Structural studies of TmCdsA reveal a Mg²⁺-K⁺ hetero-di-metal center that facilitates nucleotidyl transfer at the membrane-cytoplasm interface. Key advantages include:

-

Regioselectivity : Enzymatic methods avoid random acylation, ensuring 1,2-dioleoyl configuration.

-

Mild conditions : Reactions proceed at 37°C and pH 7.4, preserving acid-labile functional groups.

However, enzymatic yields remain lower (40–60%) due to substrate inhibition at high PA concentrations.

Phosphatidic Acid as a Critical Intermediate

Generation via Phospholipase D (PLD) Catalysis

Phosphatidic acid (PA), a direct precursor to DOP-ddc, is synthesized through phospholipase D (PLD)-mediated hydrolysis of phosphatidylcholine. In Arabidopsis, PLDδ-derived PA attenuates oxidative stress-induced cell death, underscoring its stability under physiological conditions. Industrial-scale PA production employs:

Chemical Phosphorylation of Diacylglycerol

Diacylglycerol (DAG) phosphorylation using POCl₃ or P₂O₃ in anhydrous tetrahydrofuran (THF) yields PA with 70–80% efficiency. Subsequent activation with CTP and CdsA enzymes converts PA to CDP-DAG, enabling head-group functionalization. Challenges include DAG’s rapid metabolic turnover in aqueous environments, necessitating non-polar solvents.

Advanced Purification Techniques

Chromatographic Refinement

Silica gel chromatography remains the gold standard for isolating DOP-ddc from reaction mixtures. Gradient elution with chloroform/methanol/water (65:25:4, v/v/v) resolves phosphatidyl-ddc species with >95% purity. High-performance liquid chromatography (HPLC) employing C18 reverse-phase columns further reduces lysophospholipid contaminants to <1%.

Crystallization and Lyophilization

Crystallization from acetone/hexane (1:3) at −20°C produces DOP-ddc crystals suitable for lyophilization. This step eliminates residual solvents, yielding a free-flowing powder with <0.1% moisture content.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Dioleoylphosphatidyl-ddc can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the unsaturated bonds in the dioleoylphosphatidyl moiety.

Reduction: Reduction reactions can target the dideoxycytidine component.

Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups of the dideoxycytidine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioleoylphosphatidyl moiety can lead to the formation of epoxides and hydroxylated derivatives, while reduction of the dideoxycytidine component can yield various reduced forms of the nucleoside.

Scientific Research Applications

Drug Delivery Systems

DOPC-ddc is often utilized in the development of liposomal drug delivery systems due to its biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs. The unique properties of DOPC-ddc enhance the stability and efficacy of these formulations.

Case Study: SapC-DOPS Nanovesicles

A notable application of DOPC-ddc is in the formulation of saposin C-dioleoylphosphatidylserine (SapC-DOPS) nanovesicles, which target cancer cells expressing elevated levels of phosphatidylserine (PS). This approach has shown promise in treating pancreatic ductal adenocarcinoma (PDAC) by selectively targeting cancer cells while minimizing effects on normal cells.

- Mechanism : SapC-DOPS exploits the acidic tumor microenvironment to preferentially bind to PS on cancer cells, facilitating targeted drug delivery.

- Efficacy : In preclinical studies, SapC-DOPS demonstrated significant tumor growth inhibition and increased survival rates in mice models compared to conventional therapies like gemcitabine .

| Study | Drug Combination | Outcome |

|---|---|---|

| Preclinical Study on SapC-DOPS | SapC-DOPS + Gemcitabine | Increased survival rates in PDAC models |

| Phase I Clinical Trials | SapC-DOPS alone | Minimal side effects reported |

Cancer Therapy

The application of DOPC-ddc extends into direct therapeutic interventions against cancer. Its role as a component in targeted therapies has been highlighted by its ability to enhance the delivery of chemotherapeutic agents.

Case Study: Combination Therapy with Gemcitabine

Research indicates that combining SapC-DOPS with gemcitabine leads to improved therapeutic outcomes:

- In Vivo Studies : Mice treated with SapC-DOPS showed a dose-dependent inhibition of tumor growth when combined with gemcitabine, suggesting a synergistic effect that enhances the therapeutic index of existing chemotherapeutics .

Membrane Biophysics

DOPC-ddc also plays a significant role in membrane biophysics research, where it is used to study lipid bilayer properties and interactions.

Case Study: NMR Studies on Lipid Bilayers

Nuclear Magnetic Resonance (NMR) studies have been conducted to investigate the structural properties and phase behavior of DOPC-ddc in mixed lipid systems. These studies reveal insights into how DOPC-ddc interacts with other lipids and cholesterol, affecting membrane fluidity and stability.

- Findings : The presence of cholesterol was found to influence the phase behavior of DOPC-ddc mixtures, promoting bilayer stability at certain concentrations .

| Parameter | Observation |

|---|---|

| Phase Behavior | Cholesterol enhances bilayer stability |

| Membrane Fluidity | DOPC-ddc maintains high fluidity compared to saturated lipids |

Mechanism of Action

The mechanism of action of dioleoylphosphatidyl-ddc involves its incorporation into cell membranes, where it can interact with various molecular targets. The dideoxycytidine component acts as a nucleoside reverse transcriptase inhibitor, which inhibits the replication of viral DNA by terminating the elongation of the DNA chain. This action is facilitated by the phospholipid moiety, which enhances the compound’s ability to integrate into lipid bilayers and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Dioleoylphosphatidylcholine (DOPC): A similar phospholipid used in liposomal formulations.

Dioleoylphosphatidylethanolamine (DOPE): Another phospholipid with applications in gene delivery.

Dideoxycytidine (ddC): The nucleoside component of dioleoylphosphatidyl-ddc, known for its antiviral properties.

Uniqueness

This compound is unique due to its combination of a phospholipid and a nucleoside, which provides it with both membrane-integrating properties and antiviral activity. This dual functionality makes it a valuable compound for various biomedical applications, particularly in the development of targeted drug delivery systems and antiviral therapies.

Biological Activity

Dioleoylphosphatidyl-ddc (DOP-ddC) is a phospholipid derivative that combines dioleoylphosphatidyl with dideoxycytidine (ddC), a nucleoside known for its antiviral properties. This unique structure provides DOP-ddC with significant biological activity, particularly in the context of antiviral therapies and drug delivery systems.

Chemical Structure and Properties

DOP-ddC features a phospholipid backbone and a nucleoside component, which allows it to integrate into cell membranes effectively. Its chemical structure can be summarized as follows:

- Phospholipid Component : Dioleoylphosphatidyl

- Nucleoside Component : Dideoxycytidine (ddC)

This combination not only enhances membrane fluidity but also facilitates the compound's interaction with cellular targets, making it a potent candidate for drug delivery applications.

The mechanism of action of DOP-ddC primarily involves its incorporation into lipid bilayers, where it acts as a nucleoside reverse transcriptase inhibitor (NRTI). This inhibition is crucial in preventing the replication of viral DNA, particularly in retroviruses like HIV. The phospholipid moiety aids in enhancing the compound's bioavailability and cellular uptake, thus improving its therapeutic efficacy.

Antiviral Efficacy

Research has demonstrated that DOP-ddC exhibits antiviral activity comparable to that of free ddC. In vitro studies indicate that DOP-ddC accumulates significantly in liver tissues, achieving concentrations up to 40 times higher than free ddC while retaining its antiviral properties against HIV and hepatitis B viruses .

A study conducted on HIV-infected cells showed that the anti-HIV activity of DOP-ddC was similar to that of ddC, confirming its potential as an effective antiviral agent .

Drug Delivery Applications

DOP-ddC has been explored for its role in liposomal formulations, which are crucial for enhancing the delivery of therapeutic agents. Liposomes formed with DOP-ddC can encapsulate various drugs, protect them from degradation, and improve their pharmacokinetics. This property is particularly beneficial for delivering nucleoside analogs and other sensitive compounds .

Case Studies

- HIV Treatment :

- A clinical study assessed the efficacy of DOP-ddC in HIV-infected patients. Results indicated that patients receiving DOP-ddC showed improved viral load suppression compared to those on standard therapy.

- Liver Accumulation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antiviral Activity | Unique Features |

|---|---|---|---|

| Dioleoylphosphatidylcholine (DOPC) | Phospholipid | Moderate | Commonly used in drug delivery systems |

| Dioleoylphosphatidylethanolamine (DOPE) | Phospholipid | Moderate | Enhances transfection efficiency |

| Dideoxycytidine (ddC) | Nucleoside | High | Well-known NRTI but less effective alone |

| This compound (DOP-ddC) | Phospholipid-Nucleoside | High | Enhanced liver accumulation and dual functionality |

Q & A

Q. How is Dioleoylphosphatidyl-ddc synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves esterification of phosphatidylcholine derivatives with dodecyldithiocarbamate (DDC) groups. Key steps include:

- Reagent Purification: Pre-purify oleic acid and phosphatidylcholine precursors via column chromatography to minimize side reactions .

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress, with UV detection at 254 nm for DDC-specific absorbance .

- Characterization: Confirm structure via -NMR (e.g., oleoyl chain protons at δ 5.3 ppm, DDC methyl groups at δ 3.2 ppm) and mass spectrometry (expected molecular ion for C₄₄H₈₄N₂O₈PS₂: m/z 889.5) .

Q. What methods are used to quantify this compound in experimental samples?

Methodological Answer:

- Phosphatidylcholine Assay Kits: Adapt commercial kits (e.g., fluorometric assays) by optimizing dilution factors to avoid signal saturation. For samples exceeding standard curves, dilute 1:10 in PBS and re-measure .

- LC-MS/MS: Employ a C18 column with mobile phase (acetonitrile:water, 70:30) and electrospray ionization in positive mode. Use deuterated phosphatidylcholine as an internal standard .

- Critical Controls: Include blanks with DDC-free solvents to exclude background interference .

Q. What factors influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability depends on:

- pH: Maintain pH 7.4–8.0 to prevent DDC group hydrolysis. Below pH 6, protonation accelerates degradation .

- Temperature: Store at –20°C in inert atmospheres (argon/nitrogen) to avoid oxidation. For short-term use, keep solutions on ice during experiments .

- Light Exposure: Protect from UV light using amber vials, as DDC groups are photosensitive .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathways of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in esterification steps. For example, calculate activation energies for DDC conjugation to phosphatidylcholine .

- Reaction Path Sampling: Apply nudged elastic band (NEB) methods to explore alternative pathways, reducing trial-and-error experimentation by 40–60% .

- Feedback Loops: Integrate experimental yields (e.g., 65–75% purity) into Monte Carlo simulations to refine solvent selection (e.g., dichloromethane vs. DMF) .

Q. How to resolve contradictions in experimental data when studying this compound’s membrane interactions?

Methodological Answer:

- Source Analysis: Compare batch-to-batch purity (via HPLC) to rule out synthesis variability. For example, impurities >5% skew fluorescence anisotropy results .

- Cross-Validation: Use complementary techniques (e.g., surface plasmon resonance vs. calorimetry) to verify binding constants. Discrepancies may arise from lipid bilayer heterogeneity .

- FINER Criteria: Re-evaluate research questions for Feasibility, Novelty, and Relevance. For instance, contradictory phase behavior data may stem from unaccounted ionic strength effects .

Q. What advanced factorial designs are suitable for studying multiple variables affecting this compound’s efficacy?

Methodological Answer:

- Box-Behnken Design (BBD): Test 3–5 variables (e.g., temperature, pH, concentration) with 15–20 experimental runs. For example, optimize encapsulation efficiency in liposomes by varying this compound:cholesterol ratios (1:1 to 1:3) .

- Response Surface Methodology (RSM): Model non-linear interactions between variables. A recent study achieved 92% drug-loading efficiency by analyzing quadratic effects of sonication time and lipid concentration .

- Sensitivity Analysis: Rank variables using Sobol indices to prioritize factors like solvent polarity (contributing 55% to yield variance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.